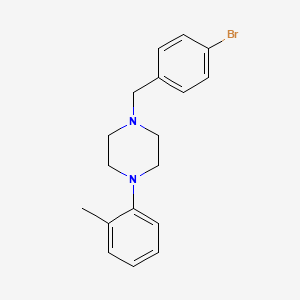
1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine, also known as 4-BBMP, is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor and an antagonist at the D2 receptor. This dual action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine can modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has also been shown to affect the release of certain hormones, such as prolactin. These effects may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine in lab experiments is its high selectivity for specific receptors. This allows researchers to study the effects of these receptors in isolation. However, one limitation is that its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Orientations Futures
There are several future directions for the study of 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to fully understand its mechanism of action and determine its safety and efficacy. Additionally, studies are needed to investigate its effects on other neurotransmitter systems and its potential use in other areas of research.
In conclusion, 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic benefits and its use in other areas of research.
Méthodes De Synthèse
The synthesis of 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine involves the reaction of 4-bromobenzyl chloride with 2-methylphenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine.
Applications De Recherche Scientifique
1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential use as a ligand for various receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been investigated for its potential use in the treatment of various neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, 1-(4-bromobenzyl)-4-(2-methylphenyl)piperazine has been used in studies to understand the role of these receptors in the brain and their effects on behavior.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHUDCXHLQWMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5257349 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)
![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)

![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)
![N-[5-(2-methylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5729809.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)

![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)

